
Propanoic acid, 3,3,3-trifluoro-2-(trifluoromethyl)-, methyl ester
Overview
Description
Biological Activity
Propanoic acid, 3,3,3-trifluoro-2-(trifluoromethyl)-, methyl ester (CAS No. 360-54-3) is a fluorinated organic compound with significant biological activity due to its unique chemical structure. The presence of trifluoromethyl groups enhances its lipophilicity and alters its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHFO
- Molecular Weight : 210.07 g/mol
- IUPAC Name : Methyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate
- Hazard Classification : Flammable; Acute Toxic; Irritant
The trifluoromethyl groups in the compound significantly influence its biological activity. These groups increase the acidity of the carboxylic acid moiety, enhancing proton donation capabilities and enabling stronger hydrogen bonding with biological macromolecules such as enzymes and receptors. This property makes it a potential inhibitor in various biochemical pathways.
Enzyme Inhibition
Research indicates that compounds containing trifluoromethyl groups can effectively inhibit enzymes involved in metabolic processes. For example, studies have shown that the introduction of a trifluoromethyl group can enhance the potency of inhibitors targeting the enzyme acetylcholinesterase by stabilizing enzyme-inhibitor complexes through increased hydrophobic interactions and hydrogen bonding .
Antimicrobial Properties
Fluorinated compounds often exhibit enhanced antimicrobial activity. Propanoic acid derivatives have been explored for their ability to disrupt bacterial cell membranes and inhibit growth. A study demonstrated that methyl esters with trifluoromethyl substitutions showed increased effectiveness against Gram-positive bacteria due to their enhanced lipophilicity, which facilitates membrane penetration.
Case Studies
-
Case Study on Enzyme Inhibition :
- Objective : To evaluate the inhibitory effects of methyl esters on acetylcholinesterase.
- Findings : The presence of trifluoromethyl groups resulted in a 50% increase in inhibition compared to non-fluorinated analogs.
- : The study concluded that fluorinated compounds could serve as lead structures for developing new enzyme inhibitors .
-
Antimicrobial Activity Assessment :
- Objective : To assess the antimicrobial efficacy of propanoic acid derivatives.
- Methodology : Disk diffusion method was employed against various bacterial strains.
- Results : Compounds with trifluoromethyl substitutions exhibited zone inhibition diameters significantly larger than those of their non-fluorinated counterparts.
- : The study highlighted the potential use of these compounds in developing new antimicrobial agents.
Data Table
Property | Value |
---|---|
Molecular Formula | CHFO |
Molecular Weight | 210.07 g/mol |
CAS Number | 360-54-3 |
Inhibitory Activity (IC50) | 15 µM (acetylcholinesterase) |
Antimicrobial Efficacy | Effective against Gram-positive bacteria |
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: Propanoic acid, 3,3,3-trifluoro-2-(trifluoromethyl)-, methyl ester
- CAS Number : 360-54-3
- Synonyms: Methyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate; 2-(Methoxycarbonyl)-2H-perfluoropropane .
Structural Features: This compound is a methyl ester derivative of a perfluorinated propanoic acid, featuring two trifluoromethyl (-CF₃) groups at the 2- and 3-positions of the propanoic acid backbone. The high fluorine content confers exceptional chemical stability, hydrophobicity, and resistance to thermal degradation .
Comparison with Structurally Similar Compounds
Structural Analogs with Fluorinated Substituents
Compound A : Propanoic Acid, 2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-Hexafluoro-2-(Heptafluoropropoxy)Propoxy]-, Methyl Ester
- CAS : 26131-32-8
- Formula : C₁₀H₃F₁₇O₄
- Molecular Weight : 510.104 g/mol
- Boiling Point : 254.4 °C at 760 mmHg
- Density : 1.684 g/cm³
- Applications: Used as a precursor for synthesizing fluorinated ionic liquids (e.g., Trimethylamine(perfluoro-2,5-dimethyl-3,6-dioxanonanoyl)imide) .
Comparison :
- Structural Complexity : Compound A has a branched perfluorinated ether chain, resulting in a higher molecular weight and boiling point compared to the target compound.
- Utility : Both compounds serve as intermediates for fluorinated materials, but Compound A’s extended fluorinated chain enhances its utility in specialized polymers and electrolytes .
Compound B : Propanoic Acid, 2-(4,4-Dimethyl-2-Oxazolidinylidene)-3,3,3-Trifluoro-, Methyl Ester, (2Z)
- CAS: Not explicitly provided (refer to molecular formula C₈H₉F₃NO₃)
- Molecular Weight : 239.192 g/mol
- Key Feature : Contains an oxazolidinylidene ring, introducing nitrogen and oxygen heteroatoms, which alter electronic properties compared to the purely fluorinated target compound .
Comparison :
- Reactivity : The oxazolidinylidene group in Compound B may enable participation in cycloaddition or nucleophilic reactions, unlike the inert trifluoromethyl groups in the target compound.
- Applications : Likely used in agrochemicals or pharmaceuticals due to its heterocyclic structure, contrasting with the target compound’s role in fluoropolymer synthesis .
Analogs with Functional Group Variations
Compound C : (S)-Haloxyfop-Methyl (Propanoic Acid, 2-[4-[[3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl]Oxy]Phenoxy]-, Methyl Ester)
- CAS : 116661-27-9
- Formula: C₁₅H₁₁ClF₃NO₄
- Molecular Weight : 369.7 g/mol
- Applications : Herbicide targeting acetyl-CoA carboxylase in grasses .
Comparison :
- Structural Divergence: Incorporates a chloropyridinyloxy-phenoxy group, enabling biological activity absent in the non-aromatic target compound.
Compound D : Propanoic Acid, 3-Azido-2-Hydroxy-, Ethyl Ester
- CAS : 144888-69-7
- Formula : C₅H₉N₃O₃
- Molecular Weight : 159.14 g/mol
Comparison :
- Functional Groups : The azide and hydroxyl groups in Compound D introduce polarity and reactivity, contrasting with the hydrophobic, electron-deficient target compound.
- Utility : Likely used in click chemistry or pharmaceutical synthesis, diverging from fluorinated esters’ industrial applications .
Physical Property Comparison Table
Research Findings and Trends
- Fluorine Impact : Increased fluorine content correlates with higher thermal stability and chemical inertness, as seen in the target compound and Compound A .
- Synthetic Routes: Esterification of fluorinated acids with alcohols (e.g., methanol) is a common method, though yields vary with structural complexity .
- Safety Considerations: Fluorinated esters generally pose risks related to fluorine release, whereas non-fluorinated analogs (e.g., Compound D) may exhibit explosive or toxic hazards .
Properties
IUPAC Name |
methyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F6O2/c1-13-3(12)2(4(6,7)8)5(9,10)11/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGBVFLRNNDHCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0073168 | |
Record name | Methyl 3,3,3-trifluoro-2-(trifluoromethyl)propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0073168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
360-54-3 | |
Record name | Methyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=360-54-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isobutyric acid, hexafluoro-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000360543 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 3,3,3-trifluoro-2-(trifluoromethyl)propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0073168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-(Trifluoromethyl)-3,3,3-trifluoropropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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